2-(2,2-Dimethylpropanamido)propanoic acid

Description

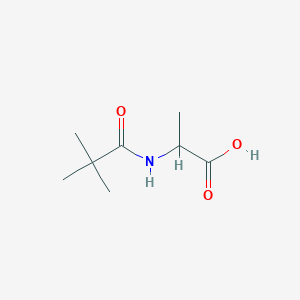

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(6(10)11)9-7(12)8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCGBCIVGWGNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5872-15-1 | |

| Record name | N-(2,2-Dimethyl-1-oxopropyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 2 2,2 Dimethylpropanamido Propanoic Acid

Classical and Contemporary N-Acylation Strategies for Alpha-Amino Acids

The formation of the amide bond between the amino group of an alpha-amino acid and a carboxylic acid is a fundamental transformation in chemistry. The synthesis of 2-(2,2-dimethylpropanamido)propanoic acid from alanine (B10760859) and pivalic acid is a representative example of N-acylation.

Directly forming an amide bond between an amine and a carboxylic acid requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. bachem.com This is achieved using a diverse array of coupling reagents, which convert the carboxylic acid into a more reactive intermediate in situ. This process is central to peptide synthesis and is broadly applicable to the N-acylation of amino acids. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. bachem.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange into a stable N-acylurea, which is a common side reaction. bachem.com To mitigate this and reduce the risk of racemization at the alpha-carbon of the amino acid, additives such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. bachem.comresearchgate.net

Phosphonium (B103445) Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) convert carboxylic acids into activated OBt esters. bachem.com They are known for their high reactivity and good solubility.

Aminium/Uronium Salts: This class includes reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is particularly effective for coupling sterically hindered amino acids and is known for rapid reaction times with minimal racemization compared to some other reagents. researchgate.net

The general mechanism involves two main steps: the activation of the carboxyl group by the coupling reagent, followed by the nucleophilic attack of the amino group to form the tetrahedral intermediate, which then collapses to the stable amide bond. bachem.com

Table 1: Common Coupling Reagents for N-Acylation

| Reagent Class | Example(s) | Acronym | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective; byproduct is a precipitate. bachem.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble byproduct, easy removal. google.com | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | BOP | High coupling efficiency, no guanylation side reactions. bachem.com |

| Aminium/Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Excellent for hindered couplings, fast reactions. researchgate.net |

The mixed anhydride (B1165640) method is a classical and highly effective strategy for activating carboxylic acids for acylation. thieme-connect.de Pivaloyl chloride (trimethylacetyl chloride) is a particularly favored reagent for this purpose in peptide synthesis. google.comthieme-connect.de The process involves reacting an N-protected amino acid with pivaloyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534) or N-methylmorpholine (NMM), at a reduced temperature. thieme-connect.de This reaction generates a mixed anhydride intermediate.

The subsequent addition of the amine nucleophile (in this case, the ester of the second amino acid) leads to the formation of the desired peptide bond. thieme-connect.de The bulky tert-butyl group of the pivaloyl moiety provides significant steric hindrance, which effectively directs the nucleophilic attack to the carbonyl carbon of the amino acid, thus minimizing attack at the pivaloyl carbonyl and improving the regioselectivity of the reaction. thieme-connect.de Recently, sustainable protocols have been developed that allow for amide and peptide couplings using pivaloyl chloride-mediated mixed anhydrides to be performed in aqueous media. acs.org

Asymmetric Synthesis and Enantiomeric Control in the Preparation of this compound

Since alanine is a chiral molecule, its N-acylation produces an enantiomeric product. For many applications, obtaining a single enantiomer (e.g., N-pivaloyl-L-alanine or N-pivaloyl-D-alanine) is crucial. This requires stereocontrolled synthetic methods.

A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach temporarily attaches a single-enantiomer chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. sci-hub.se After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. sci-hub.se

In the context of synthesizing enantiomerically pure N-pivaloyl-alanine, a common strategy involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. For example:

A chiral auxiliary, such as an Evans oxazolidinone or one derived from an amino alcohol like (S)-phenylglycinol, is coupled to glycine. researchgate.net

The resulting adduct is treated with a strong base to form a chiral enolate.

The enolate is then alkylated with a methyl source (e.g., methyl iodide). The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, thereby creating the alanine sidechain with high diastereoselectivity. mdpi.org

Finally, the chiral auxiliary is removed via hydrolysis to yield enantiomerically pure alanine, which can then be acylated with pivaloyl chloride using standard methods to give the final product.

Other widely used auxiliaries include N-tert-butanesulfinyl amides (Ellman's auxiliary), which are valuable for the synthesis of chiral amines. osi.lv

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylation, aldol, and acylation reactions. |

| Sulfinamides | Ellman's Auxiliary | Diastereoselective synthesis of chiral amines via addition to N-sulfinylimines. osi.lv |

| Amino Alcohols | (S)-phenylglycinol | Used to form chiral imines or oxazolidines for diastereoselective nucleophilic additions. researchgate.net |

| Carbohydrate-based | D-Ribonolactone Acetonide | Used for diastereoselective alkylation to prepare α,α-disubstituted glycines. mdpi.org |

Catalytic asymmetric synthesis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. organic-chemistry.orgnih.gov One prominent catalytic method for achieving enantiomeric control is enzymatic kinetic resolution. This technique leverages the high stereospecificity of enzymes to differentiate between the two enantiomers of a racemic mixture.

For instance, an enzyme like aminoacylase (B1246476) from Aspergillus melleus can catalyze the enantioselective acylation of chiral amines in an organic medium. capes.gov.br In a potential synthetic route, a racemic mixture of alanine could be subjected to acylation with an appropriate pivaloyl donor in the presence of a selective enzyme. The enzyme would preferentially catalyze the N-acylation of one enantiomer (e.g., L-alanine), leaving the other enantiomer (D-alanine) largely unreacted. The resulting mixture of N-pivaloyl-L-alanine and unreacted D-alanine could then be separated, providing access to the enantiomerically pure acylated product.

Functional Group Transformations and Derivatization for Specialized Research Applications

Once synthesized, this compound is not merely an end product but can serve as a versatile intermediate for further chemical modification tailored to specific research needs. The presence of a terminal carboxylic acid group and a stable amide linkage allows for a range of functional group transformations.

A significant application is in the field of analytical chemistry, particularly for isotope analysis. For compound-specific nitrogen isotope analysis (CSIA), the enantiomers of N-pivaloyl-alanine can be further derivatized to facilitate their separation by gas chromatography. acs.org A common procedure involves the esterification of the carboxylic acid group with a chiral alcohol, such as (R)-(-)-2-butanol or (S)-(+)-2-butanol. acs.org This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., N-pivaloyl-L-alanine-(R)-2-butyl ester and N-pivaloyl-D-alanine-(R)-2-butyl ester), which have different physical properties and can be resolved on a standard achiral chromatography column. acs.org

Other derivatizations include:

Amide Formation: The carboxylic acid can be activated and coupled with various amines to form a new series of amide derivatives. rsc.org

Reduction: The carboxyl group can be reduced to a primary alcohol, yielding N-(1-hydroxypropan-2-yl)-2,2-dimethylpropanamide, a chiral amino alcohol derivative.

Decarboxylative Coupling: Advanced photoredox catalysis methods can enable the decarboxylation of N-acyl amino acids, generating an α-amino radical that can be coupled with various partners, such as vinyl sulfones, to form new C-C bonds. acs.org

Table 3: Examples of Derivatization of this compound

| Functional Group | Reaction | Reagents | Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | (R)- or (S)-2-Butanol, Acid Catalyst | Formation of diastereomeric esters for GC-based separation and isotopic analysis. acs.org |

| Carboxylic Acid | Amide Coupling | Another Amine, Coupling Reagent (e.g., HATU) | Synthesis of peptide fragments or novel amide libraries for screening. rsc.org |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | Formation of a chiral pivaloyl-protected alaninol derivative. |

| α-C-H Bond | Decarboxylative Vinylation | Photoredox Catalyst, Vinyl Sulfone | C-C bond formation to create complex allylic amine structures. acs.org |

Esterification and Amidation for Analytical Characterization and Conjugation

The transformation of the carboxyl group into esters and amides is fundamental in the synthetic manipulation of this compound. These reactions are employed to modify the compound's polarity, facilitate its purification, enable analytical characterization, or conjugate it to other molecules.

Esterification is the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester and water. vaia.comceon.rs This reaction is often used to create volatile derivatives, such as methyl or ethyl esters, which are more amenable to analysis by techniques like gas chromatography. nist.gov The reactivity in esterification is influenced by factors such as the structure of the alcohol, temperature, and the molar ratio of reactants. ceon.rsresearchgate.net For instance, the reaction rate generally increases with temperature and with a larger excess of the alcohol. ceon.rs The activation energy for the esterification of the structurally similar propanoic acid has been determined with various alcohols, highlighting the thermodynamic parameters governing this transformation. researchgate.net

Table 1: Factors Influencing the Esterification of Propanoic Acid

| Parameter | Observation | Source |

|---|---|---|

| Alcohol Reactivity Order | 1-butanol > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol | ceon.rs |

| Temperature | Increasing temperature from 35°C to 65°C increases reaction rate and yield. | ceon.rs |

| Reactant Molar Ratio (Acid/Alcohol) | Increasing the excess of alcohol increases the reaction rate and yield. | ceon.rs |

| Catalyst | Acid catalysts like sulfuric acid (H₂SO₄) are commonly used to accelerate the reversible reaction. | ceon.rsresearchgate.net |

Amidation , the formation of an amide bond between the carboxylic acid and an amine, is a cornerstone of peptide synthesis and molecular conjugation. vaia.comluxembourg-bio.com This reaction is critical for linking this compound to amino acid esters, peptides, or other amine-containing molecules. rsc.org Direct condensation of a carboxylic acid and an amine requires high temperatures; therefore, the carboxylic acid is typically "activated" first. luxembourg-bio.com This involves converting the hydroxyl group into a better leaving group. luxembourg-bio.com

Common methods for activation involve the use of coupling reagents. luxembourg-bio.comucl.ac.uk Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. luxembourg-bio.com These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. luxembourg-bio.com A significant challenge in coupling N-acyl amino acids is the risk of racemization at the α-carbon. luxembourg-bio.com To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are often included, which minimize epimerization and improve yields. luxembourg-bio.com Other advanced reagents, such as HATU and TiCl₄, have also been developed for efficient amidation, even with sterically hindered substrates. ucl.ac.uknih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent/System | Description | Advantages | Disadvantages/Byproducts | Source |

|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide coupling agent. | Effective and widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be filtered off. Risk of racemization. | luxembourg-bio.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide. | Byproduct is water-soluble, facilitating easier workup. | Risk of racemization. | ucl.ac.uk |

| DCC/HOBt | Carbodiimide with 1-hydroxybenzotriazole additive. | Significantly reduces the level of racemization during coupling. | Introduces an additional reagent. | luxembourg-bio.com |

| HATU | Aminium-based coupling reagent. | High efficiency, often used for difficult couplings. | Higher cost and molecular weight, generates significant waste. | ucl.ac.uk |

| TiCl₄ (Titanium tetrachloride) | Lewis acid mediator. | Effective for direct condensation, proceeds with nearly complete preservation of stereochemistry. | Requires specific conditions (e.g., pyridine (B92270) solvent, elevated temperature). | nih.gov |

Generation of Reactive Intermediates for Downstream Synthesis (e.g., α-amidoalkylating agents)

Beyond simple derivatization, this compound can be converted into highly reactive intermediates that are valuable in more complex synthetic routes. A key example is its transformation into an α-amidoalkylating agent, which can be used to introduce the entire N-pivaloyl-alanyl moiety onto other molecules. nih.gov

A powerful method to generate such an intermediate is the conversion of the N-acyl amino acid into a 1-(N-acylamino)alkyltriphenylphosphonium salt. nih.gov This transformation is achieved through an efficient two-step procedure. nih.gov

Hofer-Moest Reaction : The first step is an electrochemical decarboxylative α-methoxylation. In this reaction, the N-acyl amino acid undergoes electrolysis in the presence of a base (such as silica (B1680970) gel-supported piperidine), leading to the loss of the carboxyl group and the introduction of a methoxy (B1213986) group at the α-carbon. This produces an N-(1-methoxyalkyl)amide intermediate. nih.gov

Phosphonium Salt Formation : The methoxy group of the N-(1-methoxyalkyl)amide is a good leaving group. It can be effectively displaced by reacting the intermediate with triphenylphosphonium tetrafluoroborate (B81430) in a solvent like dichloromethane. This reaction yields the 1-(N-acylamino)alkyltriphenylphosphonium salt, which precipitates from the solution. nih.gov

These resulting phosphonium salts are potent α-amidoalkylating agents, ready for use in various downstream synthetic applications, such as C-C bond-forming reactions. nih.gov

Table 3: Synthesis of α-Amidoalkylating Agent from N-Acyl-α-Amino Acid

| Step | Reaction Type | Reactants/Reagents | Product | Source |

|---|---|---|---|---|

| 1 | Hofer-Moest Reaction (Electrochemical α-methoxylation) | N-Acyl-α-amino acid, Base (e.g., SiO₂-Pip), Methanol (B129727) (solvent) | N-(1-methoxyalkyl)amide | nih.gov |

| 2 | Nucleophilic Substitution | N-(1-methoxyalkyl)amide, Triphenylphosphonium tetrafluoroborate | 1-(N-acylamino)alkyltriphenylphosphonium salt | nih.gov |

Structural Elucidation and Conformational Analysis of 2 2,2 Dimethylpropanamido Propanoic Acid

Advanced Spectroscopic Characterization Beyond Routine Identification

To move beyond simple confirmation of its chemical formula, a suite of advanced spectroscopic methods is employed to define the intricate structural details of 2-(2,2-Dimethylpropanamido)propanoic acid. These techniques provide insights into stereochemistry, atomic connectivity, fragmentation patterns, and the nature of intra- and intermolecular forces.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its covalent structure and offer clues to its preferred conformation.

In ¹H NMR spectroscopy, the molecule is expected to present several distinct signals. docbrown.infodocbrown.info The protons of the propanoic acid moiety would include a doublet for the methyl group (CH₃) and a quartet for the alpha-methine proton (-CH-), a result of spin-spin coupling. docbrown.info The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield, often beyond 10 ppm, due to its acidic nature and hydrogen bonding. nagwa.com The nine protons of the 2,2-dimethyl (tert-butyl) group would yield a sharp, intense singlet due to their chemical equivalence. The amide proton (-NH-) would appear as a doublet, coupling with the adjacent alpha-methine proton. Its chemical shift can be sensitive to solvent and temperature, which is indicative of its involvement in hydrogen bonding.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm proton-proton and proton-carbon correlations, respectively. For conformational assignment, Nuclear Overhauser Effect (NOE) experiments are invaluable. Irradiating the amide proton and observing a spatial correlation to the tert-butyl protons or the alpha-methine proton could help define the rotational preference around the amide C-N bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃ This table presents expected values based on the analysis of its constituent functional groups.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - | 1H |

| Amide (-NH) | 6.5 - 8.0 | doublet | ~7-8 | 1H |

| Alpha-methine (-CH) | 4.4 - 4.7 | quintet or multiplet | ~7 | 1H |

| Propanoic Acid Methyl (-CH₃) | 1.4 - 1.6 | doublet | ~7 | 3H |

| tert-Butyl (-C(CH₃)₃) | 1.1 - 1.3 | singlet | - | 9H |

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) would confirm the molecular weight of 187.23 g/mol .

Under electron ionization (EI) or through tandem MS (MS/MS) experiments, a characteristic fragmentation pattern emerges. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the carboxylic acid group (•COOH, 45 Da) or the carboxyl radical from the molecular ion.

Amide Bond Cleavage: Scission of the amide bond is a dominant pathway for N-acylated amino acids. This can lead to the formation of a pivaloyl cation ([C₅H₉O]⁺, m/z = 85) or a protonated alanine (B10760859) fragment.

McLafferty Rearrangement: While less common for the acid itself, derivatives could undergo this rearrangement.

tert-Butyl Fragmentation: The highly stable tert-butyl cation ([C₄H₉]⁺, m/z = 57) is a very common and often the base peak in the mass spectra of pivaloyl-containing compounds. docbrown.info

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, distinguishing between ions of the same nominal mass. docbrown.info Furthermore, compound-specific isotope analysis (CSIA) can be performed using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.govnih.gov This can provide information about the isotopic composition (e.g., δ¹³C, δ²H) of the molecule, which can be useful in tracing its origin or metabolic pathway in complex systems. nih.govnih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed insights into the functional groups and hydrogen bonding network of the molecule.

The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands: docbrown.infodocbrown.info

O-H Stretch: A very broad and strong absorption in the 3300–2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

N-H Stretch: A moderate peak around 3300 cm⁻¹, which may be partially obscured by the broad O-H band.

C-H Stretches: Absorptions between 3000 and 2850 cm⁻¹.

Carbonyl (C=O) Stretches: Two distinct C=O stretching vibrations are expected. One, at approximately 1725–1700 cm⁻¹, is from the carboxylic acid. docbrown.info The other, the Amide I band, typically appears between 1680 and 1630 cm⁻¹ and is a sensitive probe of the amide group's conformation and hydrogen-bonding environment. researchgate.net

Amide II Band: Located around 1550 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Raman spectroscopy provides complementary information. researchgate.netbohrium.com While the O-H stretch is weak in Raman, the C=O stretching bands are typically strong. Studies on propionic acid have shown that the C=O band in the Raman spectrum can be composed of multiple components, reflecting different states of aggregation, such as monomers and cyclic dimers. bitp.kiev.uaresearchgate.net The position and shape of the Amide I and Amide II bands in both IR and Raman spectra can be used to study conformational changes, as these are influenced by the dihedral angles of the peptide backbone. nih.gov

Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound This table presents expected values based on the analysis of its constituent functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch | Amide | ~3300 | Medium |

| C-H Stretch | Alkyl | 2850 - 2980 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 | Strong |

| Amide II (N-H bend, C-N stretch) | Amide | 1510 - 1570 | Medium-Strong |

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, such an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.netsemanticscholar.org

Key structural features that would be elucidated include:

Solid-State Conformation: The precise dihedral angles defining the orientation of the pivaloyl group relative to the propanoic acid backbone would be determined. This would reveal the preferred conformation adopted by the molecule to minimize steric strain in the crystal lattice.

Intermolecular Interactions: The study would detail the hydrogen-bonding network. Typically, carboxylic acids form centrosymmetric dimers in the solid state through strong O-H···O=C hydrogen bonds. bitp.kiev.ua Additionally, the amide N-H group and the amide carbonyl oxygen could participate in further hydrogen bonding, creating extended one-, two-, or three-dimensional supramolecular architectures. semanticscholar.org

Packing Arrangement: The analysis would show how the individual molecules pack together in the unit cell, governed by a combination of hydrogen bonds and van der Waals interactions. nih.gov

Conformational Dynamics and Preferences in Solution and Solid Phases

The conformational landscape of this compound is primarily defined by rotation around the Cα-C(O) and C(O)-N bonds. The bulky tert-butyl group imposes significant steric constraints, influencing the rotational energy barrier and the population of different conformers.

In solution, the molecule likely exists in a dynamic equilibrium between several low-energy conformations. The preference for a particular conformer can be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov In aprotic solvents, there may be a preference for a conformation that allows for an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen, leading to a more compact, gauche structure. nih.gov In protic solvents like water or alcohols, intermolecular hydrogen bonding with the solvent would dominate, potentially favoring a more extended, trans-like conformation. nih.gov Variable-temperature NMR studies can be used to probe the energy differences between these conformers.

In the solid state, as revealed by X-ray crystallography, the molecule is "locked" into a single conformation. This conformation represents the global minimum on the potential energy surface within the crystal lattice, which may or may not be the most stable conformation in solution.

Chiroptical Properties and Circular Dichroism Spectroscopy for Stereochemical Purity

The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety (C2) renders this compound a chiral molecule, capable of rotating the plane of polarized light. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for probing the stereochemistry of such compounds.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chromophores in a chiral environment. The molecule possesses two relevant chromophores: the carboxyl group (-COOH) and the amide group (-NHCO-). Both chromophores give rise to electronic transitions (e.g., n → π*) in the ultraviolet region that can be CD-active.

The sign and magnitude of the Cotton effect observed in the CD spectrum are exquisitely sensitive to the absolute configuration (R or S) at the chiral center and the local conformation around the chromophore. Therefore, CD spectroscopy can be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum to spectra of known standards or to theoretical spectra calculated using quantum chemical methods.

Assess Stereochemical Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Study Conformational Changes: Changes in the CD spectrum upon varying solvent, temperature, or pH can indicate shifts in the conformational equilibrium of the molecule in solution. The coupling between the carboxyl and amide chromophores can provide further structural information. researchgate.net

Reactivity and Reaction Mechanisms of 2 2,2 Dimethylpropanamido Propanoic Acid

Chemical Transformations of the Amide and Carboxylic Acid Moieties

The amide and carboxylic acid functionalities are the primary sites for many chemical transformations of 2-(2,2-dimethylpropanamido)propanoic acid.

While amide bonds are generally robust, the N-acyl group in this compound can lead to unexpected hydrolytic instability under specific conditions. Research on N-acylated amino acid amides has revealed that the presence of an electron-rich acyl group, such as the tertiary alkyl-derived pivaloyl group, can facilitate the hydrolysis of a remote amide bond. nih.gov This occurs even under mildly acidic conditions, for instance, in trifluoroacetic acid/water mixtures at room temperature, which are commonly used in peptide synthesis for cleavage from solid-phase resins. nih.gov

The mechanism for this accelerated hydrolysis is proposed to involve the electron-donating nature of the bulky alkyl group, which can stabilize a cationic intermediate, thereby lowering the activation energy for the hydrolytic cleavage. This phenomenon suggests that the amide bond in this compound may be more labile than anticipated, particularly in acidic environments. nih.gov The stability of amide bonds can be influenced by their conformation; twisted or non-planar amides are known to be significantly more susceptible to hydrolysis. nih.gov While the pivaloyl group induces steric hindrance, it does not necessarily force the amide bond into a highly twisted conformation under normal conditions.

Table 1: Factors Influencing Hydrolytic Stability of the Amide Bond

| Factor | Influence on this compound | Reference |

|---|---|---|

| N-Acyl Group | The electron-rich pivaloyl group can accelerate hydrolysis under mild acidic conditions. | nih.gov |

| pH | Increased lability is observed in acidic media. | nih.gov |

| Amide Bond Planarity | Significant deviation from planarity increases hydrolysis rates. | nih.gov |

The carboxylic acid moiety of this compound can undergo decarboxylation, a reaction that involves the removal of the carboxyl group as carbon dioxide. A notable pathway for this transformation is through electrochemical oxidation, specifically the Hofer-Moest reaction. rsc.org This reaction involves the anodic oxidation of a carboxylate to generate a carbocation, which can then be trapped by a nucleophile.

Studies on N-pivaloyl-α-alanine (N-Piv-α-alanine), a closely related compound, have demonstrated the feasibility of electrochemical decarboxylative α-methoxylation. rsc.org In this process, electrolysis in methanol (B129727) leads to the formation of a highly reactive N-acyliminium cation intermediate, which is subsequently trapped by the methanol solvent to yield an N-protected (1-methoxyalkyl)amine. rsc.org Applying this to this compound would be expected to yield 2,2-dimethyl-N-(1-methoxyethyl)propanamide.

The general process for electrochemical decarboxylation of N-acyl amino acids can be summarized as:

Deprotonation of the carboxylic acid to form a carboxylate anion.

One-electron oxidation of the carboxylate at the anode to form a carboxyl radical.

Rapid decarboxylation of the carboxyl radical to form an alkyl radical.

Further oxidation of the alkyl radical to a carbocation (in the case of non-Kolbe electrolysis).

Trapping of the carbocation by a nucleophilic solvent or another species in the reaction mixture.

This electrochemical approach is considered a green and mild alternative to traditional chemical oxidation methods. rsc.orgrsc.org

Table 2: Potential Products from Decarboxylation of this compound

| Reaction Type | Conditions | Potential Product | Reference |

|---|---|---|---|

| Electrochemical Decarboxylation | Electrolysis in Methanol | 2,2-dimethyl-N-(1-methoxyethyl)propanamide | rsc.org |

Reactivity at the Alpha-Carbon and Side-Chain Modifications

The alpha-carbon of the propanoic acid moiety is activated by the adjacent carboxylic acid group, making its alpha-hydrogen potentially acidic and susceptible to substitution reactions. However, the presence of the N-pivaloyl group can sterically hinder reactions at this position.

Reactions at the alpha-carbon typically proceed through the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. idc-online.comlibretexts.org For this compound, deprotonation at the alpha-carbon would lead to an enolate that could, in principle, react with various electrophiles. However, the acidity of this alpha-hydrogen is generally low, and strong bases would be required to generate a significant concentration of the enolate.

Side-chain modifications for this specific molecule are focused on the methyl group of the original alanine (B10760859) backbone. Given the relative inertness of a methyl group, modifications would require harsh conditions, typically involving radical reactions, which could also affect other parts of the molecule. In the broader context of N-acyl amino acids, side-chain modifications are extensive and crucial for altering the properties of peptides and other bioactive molecules. peptide.comnih.gov However, for the simple methyl side-chain of this compound, such modifications are not a common synthetic strategy.

Mechanistic Investigations of Key Chemical Reactions Involving the Compound (e.g., ligand-assisted catalysis)

Mechanistic studies on reactions involving N-acyl amino acids provide insight into the behavior of this compound. The electrochemical decarboxylation (Hofer-Moest reaction) of N-acyl amino acids has been a subject of such investigations. rsc.org

The key mechanistic step is the formation of a transient N-acyliminium cation. The general mechanism is as follows:

Formation of the Carboxylate: The carboxylic acid is deprotonated by a base.

Oxidation and Decarboxylation: The carboxylate is oxidized at the anode, losing an electron to form a radical, which then rapidly loses CO₂ to form an α-aminoalkyl radical.

Formation of the N-Acyliminium Cation: This radical is further oxidized at the anode to form an N-acyliminium cation. This cation is stabilized by resonance with the adjacent nitrogen atom.

Nucleophilic Attack: The highly electrophilic N-acyliminium cation is then trapped by a nucleophile present in the reaction medium (e.g., the solvent), leading to the final product.

While the term "ligand-assisted catalysis" often refers to transition metal catalysis, in the context of electrochemical reactions, the electrodes themselves and the solvent/electrolyte system can be seen as mediating the transformation without the direct use of traditional ligands. The efficiency and selectivity of these electrochemical reactions can be highly dependent on the electrode material, solvent, and supporting electrolyte, all of which play a crucial role in the reaction mechanism. rsc.org

Applications of 2 2,2 Dimethylpropanamido Propanoic Acid in Organic Synthesis and Molecular Design

Role as a Chiral Building Block in Asymmetric Synthetic Strategies

Chiral N-acyl amino acids are fundamental components in asymmetric synthesis, serving as versatile precursors for a wide range of complex molecules. researchgate.net The stereogenic center inherent in these molecules, such as the one in 2-(2,2-dimethylpropanamido)propanoic acid derived from alanine (B10760859), is a valuable feature for inducing chirality in synthetic targets.

Precursor in the Synthesis of Natural Products and Complex Molecules

While N-acyl amino acids, in general, are pivotal in the synthesis of natural products, specific documented instances of this compound as a direct precursor in the total synthesis of natural products or other complex molecules are not extensively reported in publicly available literature. The principles of asymmetric synthesis, however, allow for its theoretical application in such endeavors. For instance, chiral amino acids are foundational to the synthesis of numerous biologically active compounds. The synthesis of β-alanine, the only naturally occurring β-amino acid, can be achieved through various chemical and biological routes, highlighting the importance of amino acid derivatives in creating valuable chemical entities. frontiersin.orgresearchgate.netnih.gov

Integration into Peptide and Peptidomimetic Structures

In peptide synthesis, the protection of the α-amino group of amino acids is a critical step to prevent undesired side reactions and to control the sequence of peptide chain elongation. nih.govbiosynth.com The pivaloyl group, which is the 2,2-dimethylpropanoyl moiety in this compound, can function as such a protecting group. While the more common protecting groups in modern solid-phase peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), other acyl-type protecting groups are also utilized, particularly in solution-phase synthesis or for specific applications. wikipedia.orgpeptide.com

The bulky nature of the pivaloyl group in this compound could offer specific advantages, such as enhanced stability or influencing the conformation of the resulting peptide. However, detailed studies focusing on the systematic integration of this specific N-pivaloyl-alanine derivative into peptide and peptidomimetic structures are not widely documented. The general strategies for peptide synthesis, both in solution and on solid phase, provide the framework through which such a building block could be incorporated. wikipedia.orgnih.gov

| Protecting Group | Common Deprotection Condition | Orthogonality |

| Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile groups |

| Boc | Acid (e.g., Trifluoroacetic Acid) | Orthogonal to base-labile groups |

| Cbz (Z) | Hydrogenolysis | Orthogonal to acid and base-labile groups |

| Pivaloyl | Strong acid or specific enzymatic cleavage | Dependent on reaction conditions |

Utilization as a Ligand or Auxiliary in Metal-Catalyzed Reactions

Chiral ligands are essential for enantioselective metal-catalyzed reactions, a cornerstone of modern asymmetric synthesis. Amino acid derivatives are attractive candidates for ligand synthesis due to their ready availability in enantiopure forms. While there is extensive research on chiral phosphine (B1218219) ligands and other nitrogen-containing ligands derived from amino acids for various catalytic transformations, the specific use of this compound as a ligand or auxiliary is not prominently featured in the surveyed literature. researchgate.net

The general principle involves the coordination of the carboxylate or other functionalities of the amino acid derivative to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. uvic.ca For example, late transition metal catalysts with chelating amine ligands have been developed for olefin polymerization. mdpi.com The design of such catalysts often involves the synthesis of ligands with specific steric and electronic properties to control the catalytic activity and selectivity.

Design and Development of Novel Synthetic Reagents and Methodologies

The development of new synthetic reagents and methodologies often relies on the unique reactivity of specifically designed molecules. Chiral N-acylhydrazones, for example, have been developed as versatile intermediates for the asymmetric synthesis of amines. researchgate.net These are often prepared from chiral oxazolidinones, which can be derived from amino acids.

While there are no specific reports on the development of novel synthetic reagents directly from this compound, its structure suggests potential. For instance, the carboxylic acid functionality could be transformed into various other functional groups, leading to new chiral reagents. The development of catalytic asymmetric reactions using chiral aldehydes, often derived from amino acids like BINOL, exemplifies how these building blocks can be transformed into powerful catalysts for organic synthesis. frontiersin.org

Exploration in Polymer Chemistry and Material Science (e.g., as a monomer or modifier)

Amino acid-based polymers are a class of materials with significant potential in biomedical applications due to their biocompatibility and biodegradability. rsc.org The synthesis of polymers from N-acyl amino acids has been explored to create materials with specific properties. nih.govacs.org For example, poly(N-acryl amino acids) have been synthesized and shown to possess biological activities. nih.govacs.org

Biological and Biochemical Research: Mechanistic Insights of 2 2,2 Dimethylpropanamido Propanoic Acid

Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes)

The biological activity of any compound is fundamentally rooted in its interactions with macromolecules. The structural features of 2-(2,2-dimethylpropanamido)propanoic acid—namely the carboxylic acid group, the amide linkage, and the sterically significant tert-butyl group—dictate the nature and specificity of its binding to proteins and enzymes. These interactions can include hydrogen bonding, hydrophobic interactions, and ionic bonds, which collectively determine the compound's affinity and functional effect on its biological targets.

Enzymes are critical therapeutic targets, and their inhibition can halt or slow the progression of various diseases. mdpi.com The structure of this compound makes it a candidate for investigation as an enzyme inhibitor. The molecule's carboxylic acid moiety can mimic that of natural substrates, potentially allowing it to compete for binding at an enzyme's active site.

In competitive inhibition, an inhibitor molecule that resembles the substrate binds to the active site, preventing the actual substrate from binding. wikipedia.org The bulky and hydrophobic 2,2-dimethylpropyl (pivaloyl) group could fit into hydrophobic pockets within an active site, potentially conferring specificity and high-affinity binding. This type of inhibition is characterized by an increase in the Michaelis constant (Km) of the enzyme, with the maximum reaction velocity (Vmax) remaining unchanged, and can be overcome by increasing the substrate concentration. wikipedia.org

Alternatively, the compound could bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its activity. This is known as non-competitive inhibition. The amide bond within the molecule provides potential for hydrogen bonding, which could be crucial for stabilizing its interaction with enzyme residues at either active or allosteric sites.

Table 1: Potential Enzyme Inhibition Mechanisms for this compound

| Inhibition Type | Binding Site | Key Molecular Interactions | Kinetic Effect |

|---|---|---|---|

| Competitive | Active Site | Ionic bonds (carboxylate), Hydrophobic interactions (t-butyl group) | Increases Km, Vmax unchanged |

| Non-competitive | Allosteric Site | Hydrogen bonds (amide), Hydrophobic interactions (t-butyl group) | Decreases Vmax, Km unchanged |

| Mixed | Enzyme or Enzyme-Substrate Complex | Combination of interactions | Alters both Km and Vmax |

Beyond enzyme inhibition, small molecules can exert their effects by binding to cellular receptors and modulating their activity. As an N-acylated amino acid, this compound could theoretically act as a ligand for various receptor types. The binding of a ligand to a receptor initiates a cascade of intracellular events, known as signal transduction, that ultimately leads to a cellular response.

Molecular modeling studies on other ligands have shown that even single amino acid differences in a receptor's binding cavity can significantly alter binding affinities. nih.govresearchgate.net For this compound, the alanine-like core suggests potential interactions with receptors that bind small amino acids or their derivatives, such as certain subtypes of ionotropic glutamate receptors. wikipedia.org The binding process would involve the ligand fitting into a specific pocket on the receptor protein, with its orientation and affinity determined by a combination of forces. The carboxylate group could form salt bridges with positively charged residues like arginine or lysine (B10760008), while the t-butyl group engages in van der Waals forces within hydrophobic pockets of the binding site.

Upon binding, the ligand could act as an agonist, activating the receptor, or as an antagonist, blocking its activation by endogenous ligands. This modulation can affect numerous signaling pathways crucial for cellular function.

Role as a Lipid Signaling Molecule and Its Biochemical Pathways

Lipids are not just structural components or energy stores; they also act as critical signaling molecules in a vast array of physiological processes. nih.govmdpi.com N-acylated amino acids, also known as lipoamino acids, represent a class of lipid signaling molecules. Given its structure, this compound falls into this category and may share functional similarities with endogenous signaling lipids.

These molecules can modulate pathways involved in inflammation and metabolic regulation. mdpi.com For instance, certain N-acyl amino acids are known to interact with enzymes that metabolize other bioactive lipids, such as fatty acid amide hydrolase (FAAH), which degrades endocannabinoids. nih.gov By inhibiting such enzymes, a compound can indirectly potentiate endogenous signaling pathways.

Another potential mechanism involves direct interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are transcription factors that are activated by fatty acids and their derivatives, and they play a central role in regulating lipid metabolism and inflammation. frontiersin.org An N-acylated amino acid could potentially bind to and activate a PPAR isoform, thereby modulating the expression of target genes involved in these pathways.

In vitro Cellular Studies for Mechanistic Pathway Elucidation

To move from theoretical interactions to concrete mechanisms, in vitro studies using cultured cells are indispensable. These experiments allow researchers to observe the effects of a compound on cellular behavior in a controlled environment and to dissect the underlying molecular pathways.

A primary step often involves assessing cytotoxicity using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability. imrpress.com Such studies would determine the concentration range at which this compound affects cell health.

To elucidate specific mechanisms, a variety of targeted assays can be employed. For example, if the compound is hypothesized to modulate inflammatory pathways, researchers could measure the production of inflammatory mediators in cells treated with the compound. If effects on cell proliferation are observed, cell cycle analysis via flow cytometry can determine if the compound causes arrest at a specific phase of the cell cycle. mdpi.com Furthermore, assays to detect the production of reactive oxygen species (ROS) can indicate whether the compound induces oxidative stress. mdpi.com

Table 2: Illustrative In Vitro Assays for Mechanistic Studies

| Assay Type | Purpose | Example Endpoint Measured |

|---|---|---|

| Cell Viability Assay (MTT) | To assess general cytotoxicity and determine effective concentration ranges. | Reduction of MTT to formazan, indicating metabolic activity. imrpress.com |

| Reporter Gene Assay | To determine if a specific signaling pathway (e.g., NF-κB, PPAR) is activated or inhibited. | Expression of a reporter gene (e.g., luciferase) linked to a pathway-specific promoter. |

| Western Blot | To measure changes in the levels or activation state of specific proteins in a pathway. | Abundance of total and phosphorylated forms of proteins like Akt or MAPK. |

| ROS Production Assay | To investigate the induction of oxidative stress. | Fluorescence of a dye like dihydrorhodamine that reacts with ROS. mdpi.com |

| Cell Cycle Analysis | To determine if the compound affects cell proliferation by halting the cell cycle. | Distribution of cells in G1, S, and G2/M phases using propidium iodide staining. nih.gov |

Pre-clinical in vivo Investigations Focused on Molecular Mechanism of Action

While in vitro studies provide valuable mechanistic data, pre-clinical in vivo investigations using animal models are crucial to understand how a compound behaves in a complex, whole-organism system. These studies are essential for evaluating the physiological relevance of the mechanisms identified in vitro.

In a typical pre-clinical investigation, the compound would be administered to animal models (e.g., mice or rats) relevant to a specific disease state, such as inflammation or a metabolic disorder. Researchers would then observe the compound's effect on disease progression and collect tissue samples for molecular analysis.

For example, if in vitro data suggest an anti-inflammatory mechanism, the compound might be tested in a mouse model of induced inflammation. Tissues from the site of inflammation would be analyzed for changes in the expression of inflammatory genes and the infiltration of immune cells. This approach helps to confirm that the molecular mechanism observed in cultured cells is also active and therapeutically relevant in a living organism. These studies are critical for bridging the gap between basic biochemical findings and potential therapeutic applications.

Computational and Theoretical Chemistry Studies of 2 2,2 Dimethylpropanamido Propanoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

For 2-(2,2-dimethylpropanamido)propanoic acid, DFT methods can be employed to compute a variety of molecular properties. Key areas of investigation would include:

Electronic Structure: Calculations can map the electron density surface, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule interacts with other species. The bulky pivaloyl group, with its electron-donating tert-butyl moiety, influences the electronic environment of the adjacent amide and the alanine (B10760859) backbone.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the Fukui function can be calculated. These values help predict the molecule's reactivity. For instance, the locations most susceptible to nucleophilic or electrophilic attack can be identified, guiding the synthesis of derivatives. Quantum chemical calculations on similar molecules, like N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, have been used to understand their reactivity and reaction mechanisms. mdpi.com

Acidity (pKa): The acidity of the carboxylic acid group is a fundamental property. Computational methods can predict the pKa value by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. This provides a theoretical estimate of the pH at which the molecule exists in its ionized form, which is critical for understanding its behavior in physiological environments.

While specific quantum chemical studies on this compound are not extensively documented in the reviewed literature, the principles are well-established from studies on its components, such as alanine and pivalic acid nist.gov, and on other N-acyl amino acids. mdpi.com A theoretical study on alanine formation, for example, utilized DFT to map potential energy surfaces and reaction energies. researchgate.net

Table 1: Theoretical Properties from Quantum Chemical Calculations This table is illustrative and based on typical outputs from quantum chemical calculations. Actual values would require specific computation for this compound.

| Property | Predicted Value | Methodological Basis | Significance |

| Dipole Moment | ~3-5 D | DFT (e.g., B3LYP/6-31G*) | Indicates molecular polarity and potential for dipole-dipole interactions. |

| HOMO Energy | - | DFT | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | - | DFT | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | DFT | Indicates chemical reactivity and kinetic stability. |

| Calculated pKa | ~4-5 | DFT with Solvation Model (e.g., PCM) | Predicts the ionization state of the carboxylic acid at different pH values. |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov By solving Newton's equations of motion for a system, MD simulations can explore the conformational landscape of flexible molecules like this compound and its interactions with its environment. nih.govnih.gov

Conformational Landscape: The presence of several rotatable bonds in N-pivaloyl-alanine allows it to adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations. ijcrt.org Key dihedral angles, such as those around the amide bond (ω), the N-Cα bond (φ), and the Cα-C bond (ψ), define the backbone conformation. Studies on alanine-based peptides extensively use MD to understand their folding and secondary structure formation. nih.govresearchgate.netresearchgate.net For N-pivaloyl-alanine, simulations would reveal the preferred orientations of the pivaloyl group relative to the alanine moiety and how these are influenced by solvent.

Intermolecular Interactions: When simulated in a solvent like water, MD can detail the specific interactions between the solute and solvent molecules. This includes the formation and lifetime of hydrogen bonds between the amide and carboxylic acid groups of N-pivaloyl-alanine and surrounding water molecules. The hydrophobic tert-butyl group would influence the local water structure. Understanding these interactions is key to predicting solubility and partitioning behavior. scirp.org The principles are similar to those used in simulations of alanine dipeptide in explicit water, a classic model system in computational biophysics. arxiv.orgambermd.org

Table 2: Insights from Molecular Dynamics Simulations This table is illustrative of the data that would be generated from an MD simulation of this compound.

| Parameter | Type of Analysis | Information Gained |

| Dihedral Angle Distributions | Ramachandran-like plots for φ/ψ angles | Identifies preferred backbone conformations (e.g., extended, folded). |

| Root Mean Square Deviation (RMSD) | Plot of RMSD over time | Assesses the stability of the molecule's conformation during the simulation. |

| Radial Distribution Function (RDF) | g(r) for water around solute atoms | Describes the probability of finding solvent molecules at a certain distance from specific atoms (e.g., carbonyl oxygen, amide hydrogen). |

| Hydrogen Bond Analysis | Number and lifetime of H-bonds | Quantifies the hydrogen bonding capacity with solvent or other molecules. |

Structure-Activity Relationship (SAR) Analysis Using Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational models are pivotal in modern SAR to rationalize experimental findings and predict the activity of new, untested compounds. mdpi.com For a molecule like this compound, a computational SAR study would typically involve several steps:

Library Generation: A series of analogues would be designed by systematically modifying the parent structure. For instance, the alanine part could be substituted with other amino acids, or the pivaloyl group could be replaced with other acyl groups.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).

QSAR Model Building: A mathematical model, often using machine learning or statistical methods like multiple linear regression, is built to correlate the calculated descriptors with experimentally measured biological activity.

While specific SAR studies on this compound are not prominent, research on related structures provides a template for this approach. For example, SAR and molecular modeling of N-acyl thiourea (B124793) derivatives containing a pivaloyloxy group were used to optimize their antagonistic activity at the TRPV1 receptor. nih.govresearchgate.net Similarly, computational modeling supported SAR studies of other N-acyl compounds to identify key structural features for biological function. mdpi.comnih.gov These studies demonstrate that factors like steric bulk, hydrogen bonding potential, and hydrophobicity, all of which can be modulated in derivatives of N-pivaloyl-alanine, are critical for activity. nih.gov

In Silico Docking and Molecular Modeling of Protein-Ligand Interactions for Mechanistic Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for generating hypotheses about the molecular mechanism of action of a compound. nih.govmdpi.com

If this compound were to be investigated as a potential ligand for a protein target, an in silico docking study would proceed as follows:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, usually from a repository like the Protein Data Bank. The binding site of interest is identified.

Ligand Preparation: A 3D conformation of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples many possible orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity. rsc.org

Analysis and Hypothesis Generation: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges (if the carboxylate is ionized), and hydrophobic contacts. For N-pivaloyl-alanine, the carboxylic acid could form hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine, the amide group could act as both a hydrogen bond donor and acceptor, and the pivaloyl group's tert-butyl moiety could fit into a hydrophobic pocket. mdpi.comresearchgate.net

These predicted interactions form a structural hypothesis for the ligand's binding mode, which can guide further experimental work, such as site-directed mutagenesis of the protein or the design of new ligands with improved binding affinity. nih.gov Docking and subsequent MD simulations have been successfully used to rationalize the inhibitory activity of various small molecules against their protein targets. nih.govrsc.org

Advanced Analytical Methodologies for Research Applications of 2 2,2 Dimethylpropanamido Propanoic Acid

Compound-Specific Isotope Analysis (CSIA) for Tracing Biogeochemical Processes

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracing the origins and transformation pathways of organic compounds in various systems. enviro.wikinih.gov This technique measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a specific molecule. enviro.wikialexandraatleephillips.com For 2-(2,2-dimethylpropanamido)propanoic acid, CSIA can provide invaluable insights into its biogeochemical cycling, degradation pathways, and interactions within metabolic networks. enviro.wiki The isotopic signature of the compound can reveal information about its synthetic origin and subsequent alterations by physical, chemical, or biological processes. enviro.wiki

Optimized Sample Preparation and Derivatization Protocols for Isotopic Analysis

Accurate isotopic analysis of polar compounds like this compound often necessitates derivatization to increase their volatility for gas chromatography-based analysis. frontiersin.orgucdavis.edu The choice of derivatization agent is critical as it can introduce extraneous atoms, which must be accounted for to ensure accurate isotope ratio measurements. frontiersin.orgbiorxiv.org

Common derivatization strategies for compounds containing carboxyl and amino functional groups, analogous to the structure of this compound, include esterification followed by acylation. mdpi.comnih.gov For instance, a two-step process involving esterification with an alcohol (e.g., methanol (B129727) in 2 M HCl) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. mdpi.com This process converts the polar functional groups into less polar derivatives suitable for GC analysis. mdpi.com

Another widely used method involves the use of chloroformates, such as ethyl chloroformate (ECF). nih.gov ECF derivatization effectively neutralizes the polar carboxyl and amino groups, making the resulting derivative more hydrophobic and amenable to extraction into an organic solvent, which also helps in removing interfering salts. nih.gov The reaction with ECF is rapid and can be performed under mild conditions. nih.gov

The selection of the derivatization protocol can influence the final isotopic values, and therefore, consistency and careful calibration are paramount. frontiersin.orgbiorxiv.org It is essential to use standards and reference materials to correct for any isotopic fractionation that may occur during sample preparation and derivatization. ucdavis.edu

Table 1: Comparison of Derivatization Protocols for CSIA of Amido Acids

| Derivatization Method | Reagents | Key Advantages | Considerations |

| N-Acetyl-n-propyl (NAP) | Acetyl chloride, n-propanol | Well-established for amino acids. frontiersin.org | Requires heating steps. frontiersin.org |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic anhydride | Produces volatile derivatives. frontiersin.org | Can be aggressive and may cause side reactions. frontiersin.org |

| Ethyl Chloroformate (ECF) | Ethyl chloroformate, pyridine (B92270), ethanol (B145695) | Rapid reaction at room temperature, good for polar analytes. nih.gov | Requires careful pH control. nih.gov |

| Trimethylsilylation (TMS) | e.g., BSTFA, TMCS | Can derivatize multiple functional groups. | Can produce multiple derivatives for a single compound, complicating analysis. nih.gov |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Method Development

GC-C-IRMS is the cornerstone technique for compound-specific isotope analysis of volatile or derivatized compounds. ucdavis.eduresearchgate.net In this method, the derivatized this compound is injected into a gas chromatograph, where it is separated from other components in the sample matrix. ucdavis.edu The separated compound then flows into a combustion reactor, where it is quantitatively converted to CO₂ (for ¹³C analysis) or N₂ (for ¹⁵N analysis) gas. ucdavis.eduucdavis.edu These gases are subsequently introduced into an isotope ratio mass spectrometer (IRMS) for precise measurement of their isotopic ratios. scispace.comslu.se

Method development for the GC-C-IRMS analysis of derivatized this compound would involve optimizing several parameters:

GC Column Selection: A column with appropriate polarity and length is chosen to achieve good separation of the analyte from other matrix components. For example, a mid-polarity column like a DB-35 or TG-5MS is often used for amino acid derivatives. frontiersin.org

Temperature Program: The oven temperature program is optimized to ensure sharp peaks and baseline separation. ucdavis.edu

Combustion Conditions: The combustion reactor temperature must be high enough (typically around 1000°C) to ensure complete conversion of the analyte to CO₂ or N₂ without isotopic fractionation. ucdavis.edu

Calibration: Isotopic standards with known δ¹³C or δ¹⁵N values are analyzed alongside the samples to calibrate the measurements and ensure accuracy. ucdavis.edu

Table 2: Illustrative GC-C-IRMS Parameters for Amido Acid Derivative Analysis

| Parameter | Setting | Purpose |

| GC Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film) ucdavis.edu | Separation of derivatized analytes. |

| Carrier Gas | Helium at a constant flow of 2 mL/min ucdavis.edu | Transport of analytes through the column. |

| Injection Mode | Splitless at 260°C ucdavis.edu | Introduction of the sample onto the column. |

| Oven Program | e.g., 70°C (2 min) to 255°C (ramp) ucdavis.edu | Elution and separation of compounds. |

| Combustion Reactor | NiO tube with CuO/NiO wires at 1000°C ucdavis.edu | Conversion of analyte to CO₂/N₂. |

| Reference Gas | Pure CO₂ or N₂ with known isotopic composition | For calibration and comparison. |

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) for Non-Derivatized Analysis

For polar and non-volatile compounds like this compound, Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) offers the significant advantage of allowing analysis without prior derivatization. alexandraatleephillips.comresearchgate.net This eliminates potential isotopic fractionation associated with the derivatization step and simplifies sample preparation. alexandraatleephillips.com

In LC-IRMS, the compound is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then directed to an interface where the analyte is quantitatively oxidized to CO₂. uni-due.denih.gov This oxidation is typically achieved using a chemical oxidant, such as sodium persulfate, at an elevated temperature. nih.gov The resulting CO₂ is then transferred to the IRMS for isotopic analysis. nih.govresearchgate.net

The development of a robust LC-IRMS method requires careful consideration of the mobile phase composition, as it must be free of organic carbon to avoid high background signals. scispace.com High-temperature liquid chromatography using pure aqueous mobile phases has been shown to be effective for the separation of polar compounds on reversed-phase columns. uni-due.de While currently more established for carbon isotope analysis, LC-IRMS is a rapidly evolving field with the potential for nitrogen and other isotope analyses in the future. researchgate.net The sensitivity of LC-IRMS can be lower than GC-C-IRMS, requiring larger sample amounts for precise measurements. uni-due.denih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for determining the purity of this compound and for its quantification in various research samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar compounds. For purity assessment, a reversed-phase HPLC method can be developed. An example of such a method could utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a controlled pH. pensoft.netresearchgate.net Detection is commonly performed using a UV detector. pensoft.net By analyzing the chromatogram, the area of the main peak corresponding to this compound can be compared to the areas of any impurity peaks to determine its purity. For quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of the compound. creative-proteomics.com

Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment and quantification. nih.gov As this compound is not sufficiently volatile for direct GC analysis, derivatization is required, similar to the procedures used for GC-C-IRMS. nih.gov Once derivatized, the compound can be separated on a suitable GC column and detected. nih.gov GC-MS provides the added advantage of structural information, which can aid in the identification of impurities. thepharmajournal.com Quantification is achieved by creating a calibration curve with derivatized standards. nih.gov

Table 3: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| RP-HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net | Acetonitrile:Phosphate Buffer (pH 3) pensoft.net | UV/VIS pensoft.net | Purity, Quantification |

| GC-MS | Capillary (e.g., PE-5MS, 30m x 0.25mm) thepharmajournal.com | Helium thepharmajournal.com | Mass Spectrometer | Purity, Quantification, Impurity ID |

NMR-based Quantitative Analysis and Metabolomics in Experimental Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in solution. youtube.comyoutube.com

Quantitative NMR (qNMR) can be used to determine the absolute concentration of this compound in a sample. mdpi.com This is typically achieved by adding a known amount of an internal standard to the sample. mdpi.com The integrated area of a specific resonance signal from the target compound is compared to the integrated area of a signal from the internal standard. Since the signal intensity in NMR is directly proportional to the number of nuclei, the concentration of the analyte can be accurately calculated. docbrown.infodocbrown.info Both ¹H and ¹³C NMR can be used, although ¹H NMR is generally more sensitive. docbrown.infodocbrown.info Two-dimensional (2D) NMR techniques can also be employed for quantification, offering better resolution of overlapping signals in complex mixtures. nih.gov

NMR-based metabolomics investigates the global metabolic profile of a biological system in response to a stimulus, such as the introduction of this compound. youtube.comnih.gov By acquiring NMR spectra of biological extracts (e.g., from cells or tissues), a snapshot of the metabolome can be obtained. nih.gov The introduction of the target compound may lead to changes in the concentrations of endogenous metabolites. nih.gov These changes can be identified and quantified by comparing the NMR spectra of treated and control groups. nih.gov Statistical analysis of the NMR data, often using multivariate methods like Principal Component Analysis (PCA), can reveal metabolic pathways affected by the compound. mdpi.com This approach can provide valuable information on the compound's mechanism of action and its interactions with cellular metabolism. youtube.comnih.gov

Future Research Directions and Emerging Paradigms for 2 2,2 Dimethylpropanamido Propanoic Acid

Exploration of Unconventional Synthetic Routes and Sustainable Production Methods

The traditional synthesis of N-acyl amino acids often relies on methods like the Schotten-Baumann reaction, which can involve harsh chemicals and generate significant waste. researchgate.net The future of synthesizing 2-(2,2-Dimethylpropanamido)propanoic acid will increasingly focus on green and sustainable chemistry principles.

Enzymatic Synthesis: A highly promising unconventional route is the use of enzymes as biocatalysts. Hydrolases, such as lipases and acylases, have demonstrated the ability to catalyze the formation of amide bonds for N-acyl amino acids, often in aqueous systems or with green co-solvents like glycerol. nih.govresearchgate.netscispace.com This approach avoids toxic activating agents and can offer high stereoselectivity. nih.govresearchgate.net Research will likely focus on identifying or engineering enzymes, like Acylase I from porcine kidney, that can efficiently use pivalic acid (2,2-dimethylpropanoic acid) and alanine (B10760859) as substrates. researchgate.netscispace.com

Flow Chemistry: Continuous flow chemistry offers another paradigm for sustainable production. nih.gov Flow reactors can improve reaction efficiency, reduce reaction times, and enhance safety. acs.orgresearchgate.net Recent developments in flow-based amide bond formation, sometimes using recyclable coupling agents or heterogeneous catalysts, present a viable alternative to traditional batch processing. acs.orgrsc.org Applying this "flow-to-flow" technology could enable a more atom-economical and scalable synthesis of the target compound. acs.org

Future investigations will systematically compare these emerging methods against conventional synthesis, evaluating them on metrics of yield, purity, cost, and environmental impact.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Conventional Synthesis (e.g., Schotten-Baumann) | Enzymatic Synthesis | Continuous Flow Chemistry |

|---|---|---|---|

| Reagents | Acyl chlorides, strong bases | Enzymes (e.g., Lipase, Acylase), mild buffers | Diverse, can use recyclable agents or catalysts |

| Solvents | Often organic solvents | Primarily aqueous or green co-solvents | Greener solvents like 2-MeTHF are possible |

| Conditions | Often harsh (extreme pH, temperature) | Mild (physiological pH, temperature) | Precisely controlled, can be intensified |

| Byproducts | Salt waste, hazardous reagents | Minimal, biodegradable | Reduced waste through higher efficiency |

| Sustainability | Low | High | High |

| Scalability | Established but can be challenging | Can be limited by enzyme stability/cost | Highly scalable |

Deeper Mechanistic Understanding of Its Role in Complex Chemical and Biological Systems

While the fundamental properties of this compound can be defined, its dynamic behavior and functional roles in complex environments remain largely unexplored. Future research must delve into the molecular mechanisms that govern its activity.

N-acyl amino acids (NAAAs) are a known class of endogenous signaling lipids, structurally related to endocannabinoids, that can interact with various biological targets. nih.govnih.govresearchgate.net The specific biological activity of the pivaloyl (2,2-dimethylpropanoyl) group attached to alanine is unknown. Research should investigate its potential interactions with receptors, enzymes, and ion channels. For instance, studies on similar NAAAs have revealed roles in pain signaling, inflammation, and cellular communication through receptors like GPR92 and GPR18. nih.gov It is crucial to determine if this compound shares these or other novel biological activities.

Furthermore, its role in non-biological chemical systems, such as in catalysis or materials science, is an open field. The unique steric hindrance provided by the tert-butyl group of the pivaloyl moiety could impart interesting properties, such as stability or specific conformational preferences, which could be exploited in polymer or supramolecular chemistry. nih.gov

Table 2: Research Questions and Methodologies for Mechanistic Studies

| Research Question | Experimental Approach | Computational Approach |

|---|---|---|

| Does it bind to known NAAA receptors? | Radioligand binding assays, cell-based reporter assays | Molecular docking, molecular dynamics simulations |